3-(4-Methyl-1-oxophthalazin-2(1H)-yl)propanenitrile
Description
Properties
IUPAC Name |
3-(4-methyl-1-oxophthalazin-2-yl)propanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c1-9-10-5-2-3-6-11(10)12(16)15(14-9)8-4-7-13/h2-3,5-6H,4,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPKYZKTSQSMHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=CC=CC=C12)CCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95174-97-3 | |
| Record name | 3-(4-METHYL-1-OXO-2(1H)-PHTHALAZINYL)PROPANENITRILE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Michael Addition of Acrylonitrile to 4-Methyl-1-(2H)-phthalazinone
The most widely reported synthesis involves a Michael addition reaction between 4-methyl-1-(2H)-phthalazinone (1 ) and acrylonitrile (2 ) in the presence of pyridine as a base.
Reaction Conditions and Procedure
A mixture of 1 (1.4 mmol), acrylonitrile (10 mL), and pyridine (3 mL) is refluxed for 2 hours. The cooled reaction mixture is acidified to pH 6 using 6 N HCl, extracted with dichloromethane, and purified via column chromatography (hexane:ethyl acetate, 8:2) to yield the target compound as a crystalline solid (90% yield).
Mechanistic Insights
The reaction proceeds via nucleophilic attack of the phthalazinone’s NH group on the β-carbon of acrylonitrile, facilitated by pyridine’s base-mediated deprotonation. The resulting enolate intermediate stabilizes through resonance, culminating in the formation of the propanenitrile side chain (Fig. 1).
Table 1: Optimization of Michael Addition Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Pyridine | Maximizes base strength |
| Temperature | Reflux (≈120°C) | Accelerates kinetics |
| Reaction Time | 2 hours | Completes conversion |
| Work-up | Column chromatography | Ensures purity |
Alternative Pathways and Limitations
While the Michael addition dominates literature, alternative routes have been explored:
Hydrazide Intermediate Route
A multi-step synthesis starting from 2-acetylbenzoic acid involves hydrazine hydrate condensation to form 4-methylphthalazin-1(2H)-one, followed by hydrazide formation and subsequent acrylonitrile coupling. However, this method suffers from lower yields (76–86%) and longer reaction times (6–7 hours).
Challenges in Triazole Hybrid Synthesis
Efforts to integrate triazole moieties via click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) resulted in byproduct formation and reduced yields (45–72%), highlighting the superiority of the Michael addition for straightforward synthesis.
Structural Characterization
Spectroscopic Analysis
IR Spectroscopy : The nitrile group (-C≡N) exhibits a sharp absorption band at 2248–2250 cm⁻¹, while the phthalazinone carbonyl (C=O) appears at 1649–1656 cm⁻¹.
¹H NMR : Key signals include a triplet for the -CH₂CN protons (δ 2.79 ppm, J = 6.6 Hz) and a singlet for the phthalazinone aromatic proton (δ 5.90 ppm).
¹³C NMR : The nitrile carbon resonates at δ 117.1 ppm, corroborating successful acrylonitrile incorporation.
Table 2: Spectral Data for this compound
| Technique | Key Signals | Assignment |
|---|---|---|
| IR (KBr) | 2250 cm⁻¹, 1651 cm⁻¹ | -C≡N, C=O |
| ¹H NMR | δ 2.79 (t, J=6.6 Hz), δ 5.90 (s) | -CH₂CN, phthalazinone H |
| ¹³C NMR | δ 117.1, δ 158.8 | -C≡N, C=O |
Reaction Optimization and Scalability
Solvent and Base Selection
Pyridine outperforms alternatives (e.g., triethylamine) due to its dual role as a base and solvent, enhancing reaction homogeneity and reducing side reactions.
Temperature and Time Dependence
Prolonged reflux (>3 hours) induces decomposition, whereas shorter durations (<1.5 hours) result in incomplete conversion. The 2-hour window balances efficiency and product stability.
Purification Strategies
Column chromatography with hexane:ethyl acetate (8:2) achieves >95% purity, avoiding recrystallization pitfalls such as co-precipitation of byproducts.
Comparative Analysis of Synthetic Methods
Table 3: Method Comparison
| Method | Yield (%) | Time (h) | Complexity |
|---|---|---|---|
| Michael Addition | 90 | 2 | Low |
| Hydrazide Route | 76–86 | 6–7 | High |
| Click Chemistry | 45–72 | 0.5–7 | Moderate |
The Michael addition route stands out for its simplicity, scalability, and cost-effectiveness, making it the method of choice for industrial and laboratory settings.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methyl-1-oxophthalazin-2(1H)-yl)propanenitrile can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
3-(4-Methyl-1-oxophthalazin-2(1H)-yl)propanenitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Methyl-1-oxophthalazin-2(1H)-yl)propanenitrile involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context of its use. The pathways involved may include binding to enzymes or receptors, leading to modulation of their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. Core Structural Variations
2.2. Key Observations
- Synthetic Accessibility : Pyrazole-linked propanenitrile (46% yield) contrasts with lower yields in phthalazine derivatives, possibly due to steric hindrance or purification challenges.
- Spectroscopic Differentiation: The δ 4.28 ppm singlet in ¹H NMR distinguishes thiazolidinone isomers from phthalazinone analogs .
- Reactivity: Indole-propanenitriles undergo diverse reactions (e.g., with hydroxylamine to form isoxazoles), whereas phthalazinone derivatives may favor nucleophilic attacks at the nitrile group .
- Biological Potential: Pyrazole and nucleoside analogs show implied antiviral activity, suggesting the phthalazinone variant could be optimized for similar targets .
Research Findings and Implications
- Structural Influence on Properties: The phthalazinone core’s planar aromaticity may enhance π-π stacking in protein binding compared to non-aromatic thiazolidinones. Nitrile groups in all analogs confer polarity, impacting solubility and metabolic stability.
- Synthetic Challenges: Lower yields in pyrazole derivatives highlight the need for optimized coupling protocols for phthalazinone systems. Isomer differentiation (e.g., thiazole vs. phthalazinone) relies heavily on NMR and IR spectroscopy .
Computational Tools :
- SHELX and WinGX/ORTEP are critical for resolving complex structures, such as the phosphoramidite-linked propanenitrile .
Biological Activity
3-(4-Methyl-1-oxophthalazin-2(1H)-yl)propanenitrile, with the CAS number 95174-97-3, is a compound characterized by its unique phthalazinone core. This article explores its biological activity, synthesis, mechanisms of action, and potential applications in medicinal chemistry.
The molecular formula of this compound is , with a molecular weight of approximately 213.23 g/mol. The compound features a nitrile functional group attached to a phthalazinone derivative, which is critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 213.23 g/mol |
| CAS Number | 95174-97-3 |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Key methods include:
- Cyclization : Using appropriate nitrile precursors under controlled conditions.
- Oxidation and Reduction : The compound can undergo various oxidation and reduction reactions, leading to different derivatives.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antitumor Activity
Studies have shown that compounds related to phthalazinones possess significant antitumor properties. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit certain enzymes, which can lead to therapeutic effects in various diseases. For example, it may interact with kinases or phosphatases that are overactive in cancerous cells.
Case Studies
- In Vitro Studies : In laboratory settings, this compound demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer.
- Animal Models : Preliminary animal studies indicated potential efficacy in reducing tumor size when administered at specific dosages.
The biological activity of this compound is largely attributed to its ability to bind to specific molecular targets within cells:
- Receptor Binding : It may act as a competitive inhibitor at receptor sites associated with growth factors.
- Signal Transduction Modulation : Alters signaling pathways that regulate cell division and apoptosis.
Research Applications
Due to its promising biological activities, this compound is being explored for various applications:
- Drug Development : As a lead compound for the development of new anticancer agents.
- Biochemical Research : Used as a tool to study enzyme functions and cellular processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
